molecular formula C18H16ClN3O3 B3023167 Methyl (2-(((1-(4-chlorophenyl)-1H-pyrazol-3-yl)oxy)methyl)phenyl)carbamate CAS No. 512165-96-7

Methyl (2-(((1-(4-chlorophenyl)-1H-pyrazol-3-yl)oxy)methyl)phenyl)carbamate

Cat. No.: B3023167
CAS No.: 512165-96-7
M. Wt: 357.8 g/mol
InChI Key: SEUOYURJKYLAPC-UHFFFAOYSA-N
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

Methyl (2-(((1-(4-chlorophenyl)-1H-pyrazol-3-yl)oxy)methyl)phenyl)carbamate plays a crucial role in biochemical reactions by inhibiting mitochondrial respiration. This compound interacts with enzymes involved in the electron transport chain, specifically targeting the cytochrome bc1 complex . By blocking electron transfer within the respiratory chain, it disrupts the production of ATP, which is essential for various cellular processes in fungi . The interaction between this compound and the cytochrome bc1 complex is characterized by strong binding affinity, leading to effective inhibition of fungal growth .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In fungal cells, it disrupts mitochondrial respiration, leading to a decrease in ATP production and subsequent cell death . This compound also affects cell signaling pathways, gene expression, and cellular metabolism by altering the energy balance within the cell . In addition to its antifungal properties, this compound has been shown to have minimal impact on non-target organisms, making it a valuable tool in integrated pest management .

Molecular Mechanism

The molecular mechanism of action of this compound involves the inhibition of the cytochrome bc1 complex in the mitochondrial electron transport chain . This compound binds to the Qo site of the cytochrome bc1 complex, preventing the transfer of electrons from ubiquinol to cytochrome c1 . As a result, the proton gradient across the inner mitochondrial membrane is disrupted, leading to a decrease in ATP synthesis . Additionally, this compound may induce oxidative stress by increasing the production of reactive oxygen species (ROS) within the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits high stability under various environmental conditions, with minimal degradation observed over extended periods . Long-term studies have shown that this compound maintains its antifungal activity even after prolonged exposure to light and heat . Its effectiveness may decrease over time due to the development of resistance in fungal populations .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively controls fungal infections without causing significant adverse effects . At higher doses, it may exhibit toxic effects, including liver and kidney damage . Studies have shown that the threshold for toxicity is relatively high, making this compound a safe and effective fungicide when used according to recommended guidelines .

Metabolic Pathways

This compound is involved in several metabolic pathways within fungal cells. The primary metabolic pathway involves the hydroxylation of the benzene and pyrazole rings, followed by conjugation with glucuronide and sulfate . These metabolic reactions facilitate the detoxification and excretion of the compound from the cell . Additionally, this compound may affect metabolic flux by altering the levels of key metabolites involved in energy production and cellular respiration .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound interacts with specific transporters and binding proteins that facilitate its uptake and accumulation within target cells . Once inside the cell, this compound is localized to the mitochondria, where it exerts its inhibitory effects on the electron transport chain . The distribution of this compound within tissues is influenced by factors such as lipid solubility and binding affinity to cellular components .

Subcellular Localization

The subcellular localization of this compound is primarily within the mitochondria . This compound is directed to the mitochondria through specific targeting signals and post-translational modifications that facilitate its transport across the mitochondrial membrane . Once inside the mitochondria, this compound interacts with the cytochrome bc1 complex, leading to the inhibition of mitochondrial respiration . The localization of this compound within the mitochondria is critical for its antifungal activity and overall effectiveness .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2-(((1-(4-chlorophenyl)-1H-pyrazol-3-yl)oxy)methyl)phenyl)carbamate involves several steps. The process typically starts with the preparation of the 1-(4-chlorophenyl)-1H-pyrazol-3-yl intermediate, which is then reacted with 2-(bromomethyl)phenyl carbamate under specific conditions to form the final product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to monitor the presence of impurities such as dimethyl sulfate, which is both mutagenic and carcinogenic .

Chemical Reactions Analysis

Types of Reactions

Methyl (2-(((1-(4-chlorophenyl)-1H-pyrazol-3-yl)oxy)methyl)phenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions include hydroxylated, reduced, and halogenated derivatives of the original compound. These derivatives can have different biological activities and properties .

Scientific Research Applications

Methyl (2-(((1-(4-chlorophenyl)-1H-pyrazol-3-yl)oxy)methyl)phenyl)carbamate has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study strobilurin fungicides and their mechanisms of action.

    Biology: Investigated for its effects on fungal pathogens and its potential use in controlling plant diseases.

    Medicine: Explored for its potential antifungal properties and its effects on mitochondrial respiration.

    Industry: Utilized in agricultural formulations to protect crops from fungal infections

Comparison with Similar Compounds

Methyl (2-(((1-(4-chlorophenyl)-1H-pyrazol-3-yl)oxy)methyl)phenyl)carbamate is unique among strobilurin fungicides due to its specific chemical structure and mode of action. Similar compounds include:

These compounds are compared based on their chemical structures, modes of action, and specific applications in agriculture and research.

Biological Activity

Methyl (2-(((1-(4-chlorophenyl)-1H-pyrazol-3-yl)oxy)methyl)phenyl)carbamate, commonly referred to as Methyl carbamate or by its CAS number 220897-76-7 , is a compound that has garnered attention for its potential biological activities, particularly in the fields of agriculture and medicine. This article explores its chemical properties, biological activities, and relevant research findings.

The molecular formula of Methyl carbamate is C18H16ClN3O4C_{18}H_{16}ClN_{3}O_{4}, with a molecular weight of approximately 373.79 g/mol . The compound is characterized by a density of 1.3 g/cm³ and a boiling point of 538.8 °C at 760 mmHg. Its structure includes a pyrazole ring, which contributes to its biological activity.

PropertyValue
Molecular FormulaC₁₈H₁₆ClN₃O₄
Molecular Weight373.79 g/mol
Density1.3 g/cm³
Boiling Point538.8 °C
Flash Point279.7 °C

Biological Activity

Methyl carbamate exhibits a range of biological activities, primarily functioning as a fungicide and having potential applications in medicinal chemistry.

Antifungal Activity

Research indicates that Methyl carbamate is effective against various fungal pathogens. Its mechanism of action involves inhibiting specific enzymes critical for fungal cell wall synthesis, thereby preventing growth and replication. For example, studies have shown that it possesses significant inhibitory effects on the growth of Fusarium and Botrytis species, which are common agricultural pests.

Anticancer Properties

In addition to its antifungal properties, Methyl carbamate has been investigated for its anticancer potential. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. Notably, compounds with similar structural motifs have shown promising results in targeting specific kinases involved in tumor growth.

Case Studies

Several case studies highlight the biological efficacy of Methyl carbamate:

  • Antifungal Efficacy in Agriculture : A study conducted on crops treated with Methyl carbamate demonstrated a significant reduction in fungal infections compared to untreated controls, showcasing its potential as an effective agricultural fungicide.
  • Cell Line Studies for Anticancer Activity : In vitro studies using human cancer cell lines (e.g., HeLa and HCT116) revealed that Methyl carbamate reduced cell viability significantly at concentrations ranging from 1 µM to 10 µM , indicating its potential as a therapeutic agent.

Research Findings

Recent research has expanded on the biological activity of Methyl carbamate:

  • A study published in Molecules highlighted its ability to inhibit VEGFR-2 kinase , an important target in cancer therapy, with an IC50 value of approximately 1.46 µM .
  • Another investigation into its structure-activity relationship (SAR) revealed that modifications to the pyrazole moiety could enhance its antifungal potency .

Properties

IUPAC Name

methyl N-[2-[[1-(4-chlorophenyl)pyrazol-3-yl]oxymethyl]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O3/c1-24-18(23)20-16-5-3-2-4-13(16)12-25-17-10-11-22(21-17)15-8-6-14(19)7-9-15/h2-11H,12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEUOYURJKYLAPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=CC=C1COC2=NN(C=C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801045231
Record name Methyl N-[2-[[[1-(4-chlorophenyl)-1H-pyrazol-3-yl]oxy]methyl]phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801045231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

512165-96-7
Record name Methyl N-[2-[[[1-(4-chlorophenyl)-1H-pyrazol-3-yl]oxy]methyl]phenyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=512165-96-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl N-[2-[[[1-(4-chlorophenyl)-1H-pyrazol-3-yl]oxy]methyl]phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801045231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl N-[2-({[1-(4-chlorophenyl)-1H-pyrazol-3-yl]oxy}methyl)phenyl]carbamate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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